An In-Depth Technical Guide to 7-Iodobenzofuran-5-sulfonyl chloride: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 7-Iodobenzofuran-5-sulfonyl chloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] Compounds incorporating this heterocyclic system exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2] Within this esteemed class of molecules, 7-Iodobenzofuran-5-sulfonyl chloride emerges as a uniquely powerful and versatile building block for drug discovery and development professionals.
This technical guide offers a comprehensive analysis of 7-Iodobenzofuran-5-sulfonyl chloride, moving beyond a simple datasheet to provide in-depth insights into its chemical properties, reactivity, and strategic applications. The molecule's utility is derived from the synergistic interplay of its three key components: the biologically relevant benzofuran core, a highly reactive sulfonyl chloride group for robust linkage, and a strategically placed iodine atom that serves as a versatile handle for late-stage molecular diversification. This document is designed to empower researchers and scientists to fully leverage the potential of this reagent in the synthesis of novel chemical entities.
Section 1: Core Chemical Properties and Structural Data
A foundational understanding of a reagent's physical and chemical identity is paramount for its effective and safe utilization in any synthetic protocol. This section consolidates the core data for 7-Iodobenzofuran-5-sulfonyl chloride.
Key Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 856678-58-5 | [3][4] |
| Molecular Formula | C₈H₄ClIO₃S | [3] |
| Molecular Weight | 342.54 g/mol | [3] |
| Classification | Aryl Sulfonyl Chloride, Iodo-heterocycle | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Dry | [5] |
Chemical Structure
The unique trifunctional nature of 7-Iodobenzofuran-5-sulfonyl chloride is best understood by visualizing its structure.
Section 2: The Chemistry of the Functional Moieties: A Trifecta of Reactivity
The synthetic power of this reagent lies in the distinct and complementary reactivity of its three core functional components. Understanding each part is key to designing intelligent and efficient synthetic strategies.
The Benzofuran Core: A Biologically Endorsed Scaffold
The benzofuran ring system is not merely a passive molecular backbone; it is a well-established pharmacophore. Its presence in numerous natural products and synthetic drugs, such as the antiarrhythmic amiodarone, highlights its favorable interactions with biological targets.[1] Derivatives have demonstrated a wide array of pharmacological activities, making this core an excellent starting point for projects in oncology, virology, and inflammatory diseases.[2] By using 7-Iodobenzofuran-5-sulfonyl chloride, chemists are embedding a molecular fragment with a high probability of conferring desirable biological properties into their target compounds.
The Sulfonyl Chloride Group: A Robust and Reactive Anchor
The sulfonyl chloride functional group is a powerful electrophile, primarily due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly electron-deficient.[6] Its principal and most valuable reaction is with primary and secondary amines to form highly stable sulfonamide linkages.
-
Causality of Reactivity: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, with the subsequent expulsion of a chloride ion.[7] This reaction is typically fast, high-yielding, and can often be performed under mild conditions.[8] The resulting sulfonamide bond is exceptionally stable to hydrolysis, a critical feature for developing metabolically robust drug candidates.
The Iodine at C-7: The Gateway to Diversification
The iodine atom is arguably the most versatile functional handle on the molecule. Aryl iodides are premier substrates for a wide range of transition metal-catalyzed cross-coupling reactions.[9] This functionality is indispensable for late-stage functionalization—the strategy of introducing molecular diversity at the final steps of a synthesis.
-
Synthetic Utility: The C-I bond's high reactivity allows it to readily participate in reactions like the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Heck (coupling with alkenes) reactions under mild conditions.[9][10] This enables researchers to rapidly generate extensive libraries of analogues by varying the coupling partner, which is a cornerstone of modern structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Section 3: Synthesis and Safe Handling
While 7-Iodobenzofuran-5-sulfonyl chloride is commercially available, understanding its synthesis provides insight into its reactivity and stability.
Retrosynthetic Analysis
A logical synthetic route involves the late-stage introduction of the sulfonyl chloride group onto a pre-formed 7-iodobenzofuran core. This is a common strategy as the chlorosulfonation conditions are harsh and could interfere with the synthesis of the benzofuran ring itself.
Postulated Synthesis Protocol: Chlorosulfonation of 7-Iodobenzofuran
This protocol is a representative method based on standard procedures for the chlorosulfonation of aromatic compounds.[11][12] Extreme caution is required when working with chlorosulfonic acid.
Objective: To synthesize 7-Iodobenzofuran-5-sulfonyl chloride from 7-Iodobenzofuran.
Materials:
-
7-Iodobenzofuran (1.0 equiv)
-
Chlorosulfonic acid (ClSO₃H) (≥ 4.0 equiv)
-
Thionyl chloride (SOCl₂) (optional, ~1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-Iodobenzofuran.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (4.0 equiv) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step must be performed in a fume hood behind a blast shield, as the quenching of excess chlorosulfonic acid is extremely exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 7-Iodobenzofuran-5-sulfonyl chloride can be purified by recrystallization or flash column chromatography if necessary.
Handling and Storage Protocol
Sulfonyl chlorides are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid, rendering the reagent inactive.[13][14]
-
Inert Atmosphere: Always handle the solid and any solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Glassware and Solvents: Use flame-dried or oven-dried glassware and anhydrous solvents for all reactions.
-
Storage: Store the reagent in a tightly sealed container in a desiccator or glovebox at the recommended temperature of 2-8°C.[5]
Section 4: Key Synthetic Applications and Methodologies
The true value of 7-Iodobenzofuran-5-sulfonyl chloride is realized in its application as a bifunctional building block. The following protocols illustrate its dual reactivity.
Workflow for Sulfonamide Formation
This is the primary application of the sulfonyl chloride moiety.
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- 11. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 12. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
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